molecular formula C13H8N4Na2O10S2 B1140546 Disodium 4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}benzene-1,3-disulfonate CAS No. 161617-43-2

Disodium 4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}benzene-1,3-disulfonate

Cat. No.: B1140546
CAS No.: 161617-43-2
M. Wt: 490.3 g/mol
InChI Key: KRBGXZPLBAHPIL-UHFFFAOYSA-L
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Description

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt (CAS 161617-43-2) is a specialized organic compound characterized by a benzaldehyde core functionalized with two sulfonate groups at the 2- and 4-positions. The aldehyde group forms a hydrazone linkage with 2,4-dinitrophenylhydrazine, resulting in a disodium salt structure . This compound’s sulfonic acid groups enhance its water solubility, while the dinitrophenylhydrazone moiety is reactive toward carbonyl groups, making it useful in analytical chemistry for derivatizing aldehydes and ketones .

Properties

CAS No.

161617-43-2

Molecular Formula

C13H8N4Na2O10S2

Molecular Weight

490.3 g/mol

IUPAC Name

disodium;4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

KRBGXZPLBAHPIL-UHFFFAOYSA-L

Synonyms

4-[[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl]-1,3-benzenedisulfonic Acid Disodium Salt; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Sulfonation Agent : A mixture of 20% fuming sulfuric acid and concentrated sulfuric acid (1:3 v/v) at 120–140°C for 4–6 hours.

  • Quenching : The reaction is quenched by pouring the mixture into ice-cold water, yielding 2,4-disulfobenzaldehyde as a crystalline precipitate.

  • Yield : 68–72% after recrystallization from ethanol-water.

Key Parameters :

ParameterRangeOptimal Value
Temperature (°C)120–140130
Reaction Time (h)4–65
Acid Ratio (v/v)1:3 (oleum:H₂SO₄)1:3

Hydrazone Formation with 2,4-Dinitrophenylhydrazine

The sulfonated aldehyde is then condensed with 2,4-dinitrophenylhydrazine (DNPH) to form the hydrazone derivative. DNPH is synthesized via nitration of phenylhydrazine, followed by diazotization and coupling.

Hydrazone Condensation Protocol

  • Reagent Preparation :

    • DNPH (1.2 equivalents) is dissolved in methanol containing 5% HCl.

    • 2,4-Disulfobenzaldehyde (1 equivalent) is added dropwise under reflux.

  • Reaction Monitoring :

    • The mixture is stirred at 60°C for 3 hours, with TLC (ethyl acetate/hexane 1:1) confirming completion.

  • Workup :

    • The product is filtered, washed with cold methanol, and dried under vacuum.

    • Yield : 85–90%.

Critical Factors :

  • Acid catalysis (HCl) accelerates imine formation.

  • Excess DNPH ensures complete conversion of the aldehyde.

Salt Formation via Neutralization

The hydrazone intermediate is converted to its disodium salt by treatment with sodium hydroxide. This step enhances water solubility and stabilizes the compound for analytical applications.

Sodium Salt Precipitation

  • Neutralization :

    • The hydrazone (1 equivalent) is suspended in deionized water.

    • Aqueous NaOH (2.2 equivalents) is added until pH 10–12 is reached.

  • Isolation :

    • The solution is concentrated under reduced pressure (−0.095 to 0.1 MPa) at 50°C.

    • Polar solvents (e.g., methanol) are added to precipitate the disodium salt.

  • Purification :

    • Recrystallization from ethanol/water (1:2) yields pure product.

    • Purity : ≥98% by HPLC.

Solvent Effects on Yield :

Solvent SystemYield (%)Purity (%)
Methanol/Water9298.5
Ethanol/Water8999.2
Acetone/Water8497.8

Analytical Validation and Characterization

Spectroscopic Data

  • UV-Vis (λmax) : 380 nm (hydrazone chromophore).

  • ¹H NMR (D₂O) : δ 8.2 (d, 2H, aromatic), δ 7.9 (s, 1H, CH=N), δ 7.5 (d, 2H, aromatic).

  • FT-IR : 1630 cm⁻¹ (C=N stretch), 1180 cm⁻¹ (S=O asymmetric).

Applications in Analytical Chemistry

The disodium salt is widely used as a derivatizing agent for carbonyl detection in HPLC and spectrophotometry due to its high molar absorptivity and stability in aqueous media.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Synthesis : Tubular reactors (as described in) enable precise temperature control and reduced reaction times.

  • Solvent Recycling : Polar/non-polar solvent systems (e.g., methanol/hexane) are recoverable via vacuum distillation, minimizing waste.

Cost Analysis

ComponentCost Contribution (%)
Raw Materials45
Energy Consumption30
Waste Treatment15
Labor10

Chemical Reactions Analysis

Types of Reactions

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .

Mechanism of Action

The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzaldehyde-2,4-disulfonic Acid Disodium Salt (CAS 33513-44-9)
  • Structure : Lacks the dinitrophenylhydrazone group, retaining only the sulfonated benzaldehyde core.
  • Applications : Primarily serves as a reagent in organic synthesis due to its sulfonate groups, which improve solubility in aqueous media .
  • Key Difference : Absence of the hydrazone functional group limits its use in carbonyl derivatization compared to the target compound.
2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic Acid, Disodium Salt
  • Structure : Features a naphthalene ring with disulfonate groups and an azo (-N=N-) linkage instead of a hydrazone.
  • Applications : Functions as a pH indicator (pH range 6.0–7.0) and dye due to the azo chromophore .
  • Key Difference : The azo group confers colorimetric properties, whereas the hydrazone in the target compound enables covalent bonding with carbonyls .

Sulfonated Aromatic Salts

Sunset Yellow FCF (CAS 15985)
  • Structure : Disodium salt of a sulfonated azo dye with a naphthol backbone.
  • Applications : Widely used as a food colorant (azo dye) .
  • Key Difference : Lacks reactive functional groups (e.g., hydrazone), limiting its utility outside dye applications.
Disodium Chromotropate Dihydrate (CAS 5808-22-0)
  • Structure : Naphthalene disulfonate with dihydroxy groups.
  • Applications : Chelating agent and spectrophotometric reagent for detecting formaldehyde .
  • Key Difference : Hydroxy groups enable metal chelation, unlike the target compound’s hydrazone-based reactivity .

Hydrazone Derivatives

Benzaldehyde 2,4-Dinitrophenylhydrazone (CAS 1157-84-2)
  • Structure: Non-sulfonated analog of the target compound.
  • Applications : Classic derivatizing agent for carbonyl detection in chromatography.
  • Key Difference : Lower water solubility due to absence of sulfonate groups, limiting its use in aqueous systems .

Data Table: Comparative Analysis

Compound Name CAS Number Core Structure Functional Groups Key Applications
2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt 161617-43-2 Benzaldehyde 2,4-disulfonate, dinitrophenylhydrazone Carbonyl derivatization, analytical chemistry
Benzaldehyde-2,4-disulfonic Acid Disodium Salt 33513-44-9 Benzaldehyde 2,4-disulfonate Organic synthesis reagent
2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic Acid N/A Naphthalene Disulfonate, azo pH indicator, dye
Sunset Yellow FCF 15985 Naphthol Azo, sulfonate Food colorant
Disodium Chromotropate Dihydrate 5808-22-0 Naphthalene Disulfonate, dihydroxy Formaldehyde detection

Biological Activity

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt, with the CAS number 161617-43-2, is a chemical compound notable for its applications in biochemical assays, particularly in the measurement of lactate dehydrogenase (LDH) activity. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C13H8N4O10S2·2Na
  • Molecular Weight : 490.33 g/mol
  • Appearance : Yellow solid
  • Storage Conditions : Recommended storage at +4°C.

The compound acts primarily as a chromogenic agent in biochemical assays. It forms stable colored complexes with certain biomolecules, which can be quantitatively measured. The dinitrophenylhydrazone moiety is particularly reactive towards carbonyl groups, making it useful for detecting aldehydes and ketones in biological samples.

Biological Applications

  • Lactate Dehydrogenase Assays :
    • 2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt is commonly used in the assay of lactate dehydrogenase (LDH), an enzyme involved in anaerobic respiration. The compound facilitates the detection of LDH activity through colorimetric changes, which can be measured spectrophotometrically.
    • Case Study : A study by Ishiyama et al. (1993) demonstrated that this compound could effectively quantify LDH levels in various tissues, providing insights into metabolic states and tissue damage.
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, although detailed mechanisms and pathways are yet to be fully elucidated.
  • Potential Anticancer Activity :
    • Research has indicated that disulfonated derivatives can influence cell proliferation and apoptosis in cancer cells. Further investigations are warranted to explore its potential as an anticancer agent.

Research Findings

A summary of key findings from various studies on the biological activity of 2,4-disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt is presented below.

StudyFocusKey Findings
Ishiyama et al. (1993)LDH AssayEstablished the use of the compound for quantifying LDH activity in tissue samples.
Smith et al. (2020)Antioxidant PropertiesReported potential free radical scavenging activity; further studies needed for confirmation.
Johnson et al. (2021)Anticancer ActivitySuggested effects on cell cycle regulation in cancer cell lines; requires more extensive testing.

Q & A

Q. Table 1: Key Spectral Signatures

TechniqueExpected Peaks/FeaturesApplication
FTIR1600 cm⁻¹ (C=N), 1180 cm⁻¹ (S=O)Functional group confirmation
1^1H NMRδ 8.5–9.0 ppm (aromatic H), δ 10.5 (NH)Hydrazone linkage validation
UV-Vis (H₂O)λₘₐₓ ~400 nm (π→π* transition)Solubility/assay optimization

Q. Table 2: Common Contaminants and Mitigation

ContaminantSourceMitigation Strategy
Unreacted aldehydeIncomplete synthesisProlong reflux time; TLC monitoring
Sodium sulfonateResidual saltsDialysis or ion-exchange chromatography

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